HTH-01-091 (tfa) is a selective inhibitor of maternal embryonic leucine zipper kinase (MELK), a serine/threonine kinase implicated in various cellular processes, including cell proliferation and apoptosis. This compound was developed to enhance selectivity against MELK while minimizing off-target effects, making it a valuable tool for studying MELK-dependent pharmacology. HTH-01-091 has shown significant potency with an IC50 value of approximately 10.5 nM, indicating its effectiveness in inhibiting MELK activity compared to other known inhibitors.
HTH-01-091 is classified as a small molecule kinase inhibitor, specifically targeting MELK. It was derived from a medicinal chemistry campaign aimed at improving the selectivity and potency of earlier compounds, such as JW-7-25-1. The compound's design focused on reducing inhibition of off-target kinases while maintaining its primary activity against MELK, which is associated with various cancers, particularly breast cancer .
The synthesis of HTH-01-091 involved iterative rounds of chemical modification and characterization. The process began with the parent compound JW-7-25-1, which exhibited broad kinase inhibition but lacked selectivity. Through structure-activity relationship studies, researchers optimized the molecular structure to enhance selectivity for MELK. This optimization process included:
The final compound, HTH-01-091, demonstrated improved selectivity with a significantly lower off-target inhibition profile compared to its predecessors .
HTH-01-091's molecular structure is characterized by specific functional groups that facilitate its interaction with the MELK enzyme. While detailed structural data is not provided in the sources, it can be inferred that the modifications made during synthesis were aimed at enhancing binding affinity through better fitting into the active site of MELK. The compound's design likely incorporates features that allow for effective hydrogen bonding and hydrophobic interactions with key residues within the kinase domain.
HTH-01-091 undergoes specific chemical interactions when binding to MELK. The primary reaction involves competitive inhibition where HTH-01-091 binds to the ATP-binding site of MELK, preventing substrate phosphorylation. This mechanism reduces the kinase's ability to phosphorylate target proteins involved in cell cycle regulation and apoptosis:
The mechanism of action for HTH-01-091 primarily revolves around its role as a selective inhibitor of MELK. By binding to the active site of MELK, it prevents ATP from accessing the kinase, thereby halting downstream signaling pathways that promote cell proliferation and survival:
HTH-01-091 exhibits several notable physical and chemical properties that contribute to its functionality as a kinase inhibitor:
HTH-01-091 has potential applications in scientific research, particularly in cancer biology:
CAS No.: 3089-11-0
CAS No.: 132741-81-2
CAS No.: 20411-84-1
CAS No.: 573-83-1
CAS No.: 53948-12-2
CAS No.: 62690-67-9